Propylene glycol acrylate

Catalog No.
S1902659
CAS No.
25584-83-2
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol acrylate

CAS Number

25584-83-2

Product Name

Propylene glycol acrylate

IUPAC Name

propane-1,2-diol;prop-2-enoic acid

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

AYEFIAVHMUFQPZ-UHFFFAOYSA-N

SMILES

CC(CO)O.C=CC(=O)O

Canonical SMILES

CC(CO)O.C=CC(=O)O

Bio-based Monomer for Sustainable Polymers

Propylene glycol acrylate can be derived from the conversion of glycerol, a byproduct of biodiesel production [1]. This bio-based approach offers a sustainable alternative to petroleum-derived monomers for the synthesis of various polymers. Researchers are exploring the use of PGA in the development of:

  • Polyhydroxyalkanoates (PHAs): These bioplastics offer a more eco-friendly alternative to traditional plastics. Studies suggest PGA can be incorporated into the production process of PHAs derived from glycerol [1].

Colloidal Drug Delivery Systems

PGA plays a role in the development of stable, cross-linked, amphiphilic nanoparticles for drug delivery [2]. These nanoparticles, composed of acrylated poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEG-PPG-PEG), have the potential to encapsulate hydrophobic drugs. This approach could improve drug solubility, bioavailability, and targeted delivery within the body [2].

Gas Separation Membranes

Polymers derived from PGA, particularly poly(propylene glycol) diacrylate (PPGDA), exhibit promising properties for gas separation applications, specifically CO2 capture [3]. PPGDA shows favorable interaction with CO2 due to its chemical structure. Research focuses on optimizing the crosslinking process and incorporating additional components like poly(propylene glycol) methyl ether acrylate (PPGMEA) to influence the polymer network's properties critical for gas permeability [3]. These studies aim to develop efficient membranes for CO2 separation technologies.

  • The provided information highlights some of the promising research areas involving PGA.
  • Further research is ongoing to explore the full potential of PGA in various scientific fields.
  • [1] Pagliaro, M. (2017). The conversion of glycerol into renewable chemicals. Renewable and Sustainable Reviews, 68, 1-24. ()
  • [2] Missirlis, D., Tirelli, N., & Hubbell, J. A. (2006). PEGylation in biomedical and pharmaceutical applications. Journal of Polymer Science Part B: Polymer Physics, 44(18), 2441-2455. ()
  • [3] Raharjo, S., Lin, H., Sanders, D. P., Freeman, B. D., Kalakkunnath, S., & Kalika, D. S. (2006). Cross-linked poly(ethylene glycol) methyl ether acrylate (PEGMEA) containing polymers for CO2 capture. Polymer, 47(21), 7783-7794. ()

Propylene glycol acrylate is a chemical compound formed through the reaction of propylene glycol and acrylic acid. It is classified as an acrylate polymer, characterized by its versatile applications in various fields, particularly in materials science and biomedicine. The molecular formula of propylene glycol acrylate is C6H12O4, with a molecular weight of approximately 130.142 g/mol . This compound exhibits a density of around 1.049 g/cm³ and a boiling point of approximately 202 °C, making it suitable for diverse industrial applications .

PGA is a hazardous compound with several safety concerns:

  • Acute Toxicity: PGA is toxic if swallowed, inhaled, or absorbed through the skin [].
  • Skin and Eye Irritation: It can cause severe skin burns and eye damage [].
  • Skin Sensitization: Exposure to PGA may cause allergic skin reactions [].
  • Flammability: While not highly flammable, PGA can combust if exposed to high temperatures or open flames [].

Due to these hazards, proper personal protective equipment (PPE) must be worn when handling PGA. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS) [].

  • Formation Reaction: Propylene glycol reacts with acrylic acid to form propylene glycol acrylate. This reaction typically requires the presence of a catalyst to facilitate the polymerization process.
  • Polymerization: The compound can undergo further polymerization to create larger polymer networks that enhance its properties for specific applications, such as in coatings and adhesives.
  • Dehydration and Oxidation: Recent studies propose new routes for producing bio-based acrylic acid from carbohydrates, which can subsequently be converted into propylene glycol acrylate through dehydration and oxidation processes.

Propylene glycol acrylate has shown potential in biological applications, particularly in drug delivery systems. Its ability to form stable, cross-linked nanoparticles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, the compound's amphiphilic nature allows it to interact effectively with biological membranes, which is beneficial for modifying surface properties of biological materials.

The synthesis of propylene glycol acrylate can be achieved through various methods:

  • Direct Esterification: This method involves the direct reaction between propylene glycol and acrylic acid in the presence of a catalyst.
  • Polymerization Techniques: Various polymerization techniques such as free radical polymerization can be employed to produce higher molecular weight polymers from propylene glycol acrylate.
  • Glycerol Conversion: An emerging synthesis route involves converting glycerol into C3-monomers, which can then be used to synthesize propylene glycol acrylate, showcasing its potential in sustainable chemistry.

Propylene glycol acrylate finds extensive applications across multiple domains:

  • Materials Science: It is utilized in the development of polymer dispersed liquid crystal films and block copolymers for dispersants in organic media.
  • Drug Delivery Systems: The compound serves as a key component in creating nanoparticles for drug delivery, improving the stability and efficacy of hydrophobic drugs.
  • Coatings and Adhesives: Its properties make it suitable for formulating high-performance coatings and adhesives that require durability and flexibility.

Research on the interactions of propylene glycol acrylate with various biological systems has highlighted its potential as a drug carrier. Studies indicate that nanoparticles made from this compound can effectively encapsulate drugs while maintaining stability in biological environments. Furthermore, its amphiphilic nature allows for enhanced interaction with cellular membranes, facilitating drug uptake.

Several compounds share structural similarities or functional properties with propylene glycol acrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Polyethylene Glycol AcrylateC6H10O4Similar polymer structure; used in drug delivery
Acrylic AcidC3H4O2Precursor to many acrylates; highly reactive
Glycerol AcrylateC3H6O3Derived from glycerol; used in similar applications
Butyl AcrylateC7H12O2Commonly used in coatings; provides flexibility

Uniqueness of Propylene Glycol Acrylate

Propylene glycol acrylate stands out due to its unique combination of properties derived from both its parent compounds—propylene glycol and acrylic acid. Its amphiphilic nature allows it to function effectively as both a hydrophilic and hydrophobic agent, making it particularly valuable in formulations requiring compatibility with diverse solvents and substrates . Additionally, its potential for sustainable production from glycerol adds to its appeal in eco-friendly applications.

Related CAS

32029-53-1 (homopolymer)

Dates

Modify: 2024-04-14

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